

physical and chemical properties of 3,4-Difluoro-5-nitrobenzoic acid

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Compound of Interest

Compound Name: 3,4-Difluoro-5-nitrobenzoic acid

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An In-Depth Technical Guide to **3,4-Difluoro-5-nitrobenzoic Acid** for Advanced Research and Development

Introduction

3,4-Difluoro-5-nitrobenzoic acid (CAS No. 1121583-51-4) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern organic synthesis.[1][2] Its structure is characterized by a benzoic acid core substituted with two adjacent fluorine atoms and a nitro group. This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and overall physicochemical properties. The fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the nitro group provides a versatile handle for further chemical transformations, most notably its reduction to a primary amine.[3] These attributes make **3,4-Difluoro-5-nitrobenzoic acid** a valuable intermediate for researchers and scientists in drug development, agrochemicals, and materials science, enabling the construction of complex and novel molecular architectures.[2][4]

Physicochemical and Spectroscopic Profile

The unique substitution pattern of **3,4-Difluoro-5-nitrobenzoic acid** dictates its physical and chemical characteristics. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group increases the acidity of the carboxylic acid proton compared to benzoic acid.

Core Properties

A summary of the primary physicochemical properties is provided below. It is important to note that while some data is established, other values are estimated based on structurally similar compounds due to limited direct experimental data for this specific isomer.

Property	Value	Source
IUPAC Name	3,4-Difluoro-5-nitrobenzoic acid	[2]
CAS Number	1121583-51-4	[1][2]
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	[1]
Molar Mass	203.10 g/mol	[1]
Appearance	Light yellow to brown solid (predicted)	[5][6][7]
Melting Point	~140-155 °C (estimated)	[5][8]
pKa	~2.5 - 3.5 (estimated)	[7][9]
Solubility	Low in water; soluble in organic solvents (DMSO, ethanol)	[5][8][10]

Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous identification and characterization of **3,4-Difluoro-5-nitrobenzoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two aromatic protons. These signals would appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ > 10 ppm).[11][12]

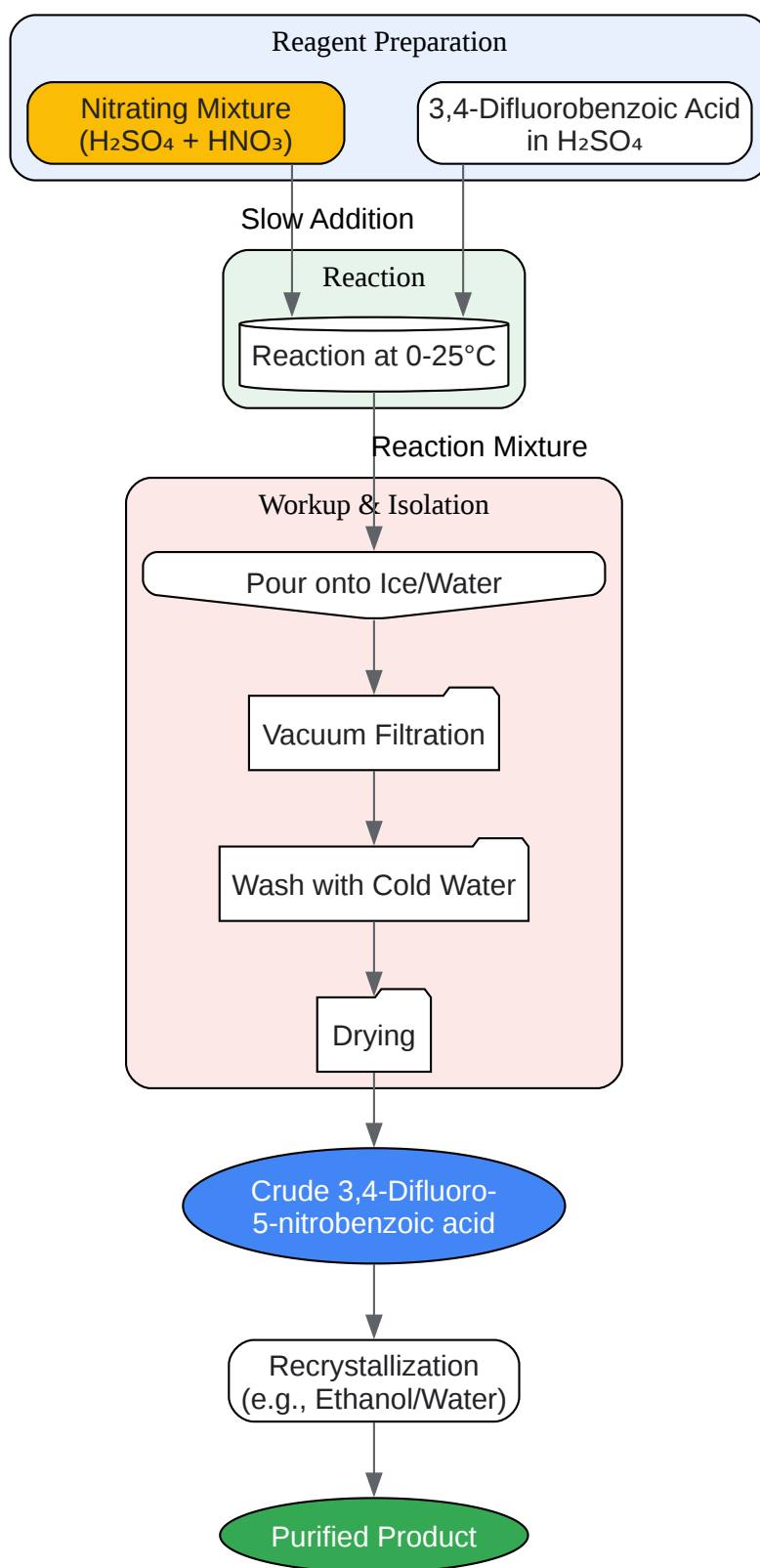
- ^{13}C NMR: The spectrum will display seven signals. The carboxyl carbon will be in the δ 165-170 ppm range. The six aromatic carbons will have distinct chemical shifts, with the carbons directly attached to the electronegative fluorine and nitro groups being significantly affected.[\[13\]](#)[\[14\]](#)
- ^{19}F NMR: Two distinct signals are expected, each corresponding to one of the fluorine atoms, with coupling observed between them.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm^{-1}), a sharp C=O stretch (around 1700 cm^{-1}), asymmetric and symmetric N-O stretches from the nitro group (around 1550 and 1350 cm^{-1} respectively), and C-F stretches (around 1100-1300 cm^{-1}).
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^-$ in negative ion mode would be observed at $m/z \approx 202$, corresponding to the loss of the acidic proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[\[15\]](#)

Synthesis and Purification

The most direct and industrially scalable approach to synthesizing **3,4-Difluoro-5-nitrobenzoic acid** is the electrophilic nitration of 3,4-difluorobenzoic acid. This method leverages well-established chemistry.

Synthetic Workflow: Electrophilic Nitration

The causality for using a mixture of concentrated sulfuric acid and nitric acid is twofold: sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent required for the reaction to proceed on the electron-deficient aromatic ring.



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Caption: Synthesis workflow for **3,4-Difluoro-5-nitrobenzoic acid**.

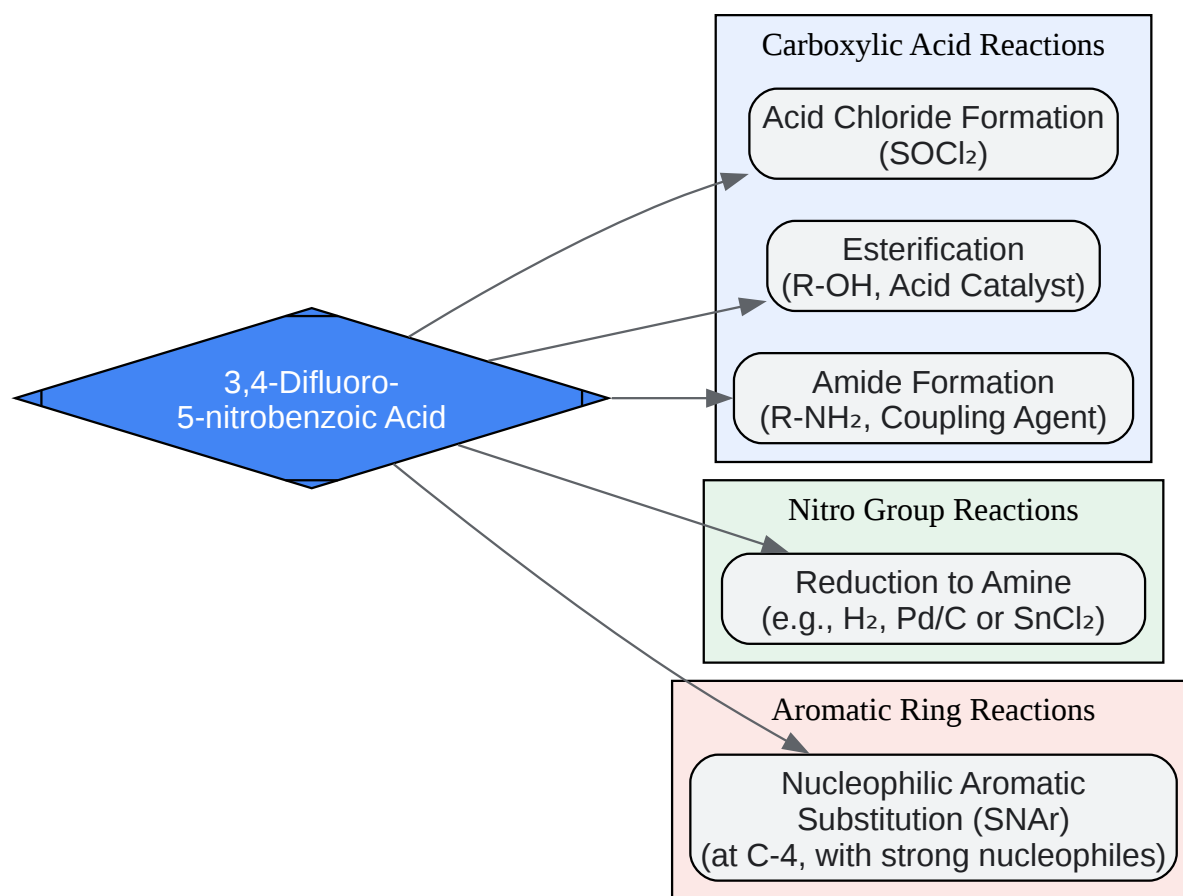
Step-by-Step Synthesis Protocol

This protocol is a representative method based on standard procedures for the nitration of fluorobenzoic acids.^{[16][17]}

- **Reagent Preparation:** In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), slowly add concentrated nitric acid dropwise to concentrated sulfuric acid.
- **Precursor Addition:** To a separate reaction vessel, add 3,4-difluorobenzoic acid and concentrated sulfuric acid. Cool this mixture to 0°C.
- **Nitration Reaction:** Slowly add the prepared nitrating mixture from step 1 to the solution from step 2, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
- **Workup:** Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.
- **Isolation:** Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual acid.
- **Purification:** Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Chemical Reactivity and Applications

The utility of **3,4-Difluoro-5-nitrobenzoic acid** as a synthetic intermediate stems from the distinct reactivity of its three functional components: the carboxylic acid, the nitro group, and the aromatic ring.



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Caption: Key reaction pathways for **3,4-Difluoro-5-nitrobenzoic acid**.

- **Carboxylic Acid Derivatization:** The carboxyl group can be readily converted into esters, amides, or acid chlorides. Amide bond formation is particularly relevant in drug development for linking the molecule to other pharmacophores.
- **Nitro Group Reduction:** The nitro group can be selectively reduced to an aniline derivative. This transformation is fundamental, as the resulting amino group is a key precursor for forming heterocycles, sulfonamides, or for engaging in further coupling reactions. A related compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, undergoes hydrogenation catalyzed by Pd/C to yield the corresponding amine in excellent yield.[18]

- **Nucleophilic Aromatic Substitution (S_NAr):** While the fluorine atoms activate the ring towards nucleophilic attack, the position para to the strongly activating nitro group (C-4) is the most likely site for S_NAr, allowing for the introduction of O, N, or S-based nucleophiles. This reaction is a powerful tool for building molecular complexity.

These reactions underscore the compound's role as a versatile scaffold in synthesizing a wide array of target molecules, including kinase inhibitors and other advanced pharmaceutical ingredients.^{[3][4]}

Analytical Characterization

To ensure the quality and purity of **3,4-Difluoro-5-nitrobenzoic acid** for research and development, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.

HPLC Purity Assessment Protocol

- **Standard Preparation:** Accurately weigh a reference standard of the compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
- **Sample Preparation:** Prepare the sample to be tested at the same concentration as the standard.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
 - **Mobile Phase:** A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.
 - **Flow Rate:** 1.0 mL/min.
 - **Detector:** UV, with monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- **Analysis:** Inject equal volumes of the standard and sample solutions. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method).

Safety, Handling, and Storage

Proper handling and storage are crucial when working with **3,4-Difluoro-5-nitrobenzoic acid**, as with any laboratory chemical. The safety information is based on data from structurally related compounds.[\[19\]](#)[\[20\]](#)

Aspect	Recommendation	Rationale
Personal Protective Equipment (PPE)	Safety goggles with side-shields, chemical-resistant gloves, lab coat.	To prevent eye and skin contact. Related compounds can cause skin and eye irritation. [21] [22]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.	To prevent inhalation of dust, which may cause respiratory irritation. [20] [23]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place.	To maintain chemical stability and prevent absorption of moisture. [1] [19]
In case of Exposure	Skin: Wash off with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.	Standard first-aid procedures for chemical exposure. [19] [20]

Conclusion

3,4-Difluoro-5-nitrobenzoic acid is a strategically important synthetic intermediate with a rich chemical profile. Its combination of a reactive carboxylic acid, a transformable nitro group, and activating fluorine substituents provides a powerful platform for the synthesis of high-value molecules in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in advanced scientific applications.

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